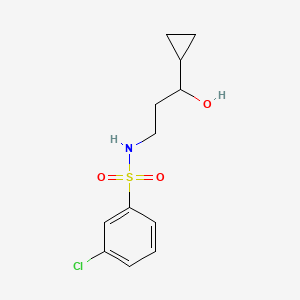
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, also known as CPB, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. CPB belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Scientific Research Applications
Synthesis and Chemical Properties
Benzenesulfonamide derivatives have been explored for their unique chemical properties and synthesis routes. For example, the synthesis of 2-chloro-2-imidoylaziridines via aza-Darzens-type reaction showcases the chemical versatility of benzenesulfonamides in generating novel azaheterocyclic rings, which are scarcely reported in the literature (Giubellina et al., 2006). These chemical explorations provide a foundation for further research into unique derivatives, including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide.
Anticancer and Antiproliferative Activities
Several benzenesulfonamide derivatives have shown promise in anticancer research. Notably, compounds like N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been identified as nonsteroidal progesterone receptor antagonists, with implications for treating diseases such as uterine leiomyoma and breast cancer (Yamada et al., 2016). Additionally, novel azetidin-2-ones and benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been evaluated for their antifungal and anti-HIV activities, respectively, highlighting the therapeutic potential of benzenesulfonamide derivatives in infectious disease research (Gupta & Halve, 2015; Zareef et al., 2007).
Molecular Structure Studies
Research into the molecular structures of benzenesulfonamide derivatives, such as 3-amino-4-hydroxy benzenesulfonamide, provides insights into their tautomeric behaviors and acid-base equilibriums. These studies are crucial for understanding the chemical characteristics and reactivity of these compounds, potentially including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide (Kovalchukova et al., 2013).
Inhibition of Cellular Processes
The design and synthesis of benzenesulfonamide derivatives have led to the identification of potent inhibitors of cellular processes. For instance, N-(7-indazolyl)benzenesulfonamide derivatives have been synthesized as cell cycle inhibitors, offering a new avenue for cancer treatment research (Bouissane et al., 2006). Such studies underscore the potential for benzenesulfonamide derivatives, including 3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide, to contribute to the development of new therapeutic agents.
properties
IUPAC Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-10-2-1-3-11(8-10)18(16,17)14-7-6-12(15)9-4-5-9/h1-3,8-9,12,14-15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFTOVSQAYNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)
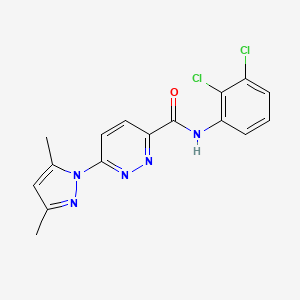
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)
![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)
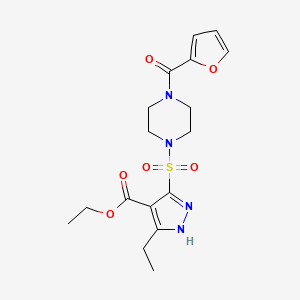
![4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid](/img/structure/B2625151.png)
![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)
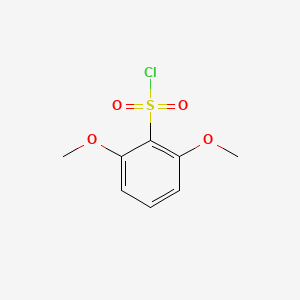
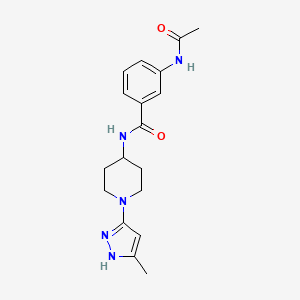
![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)
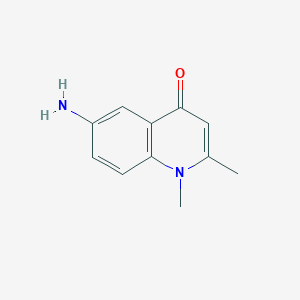
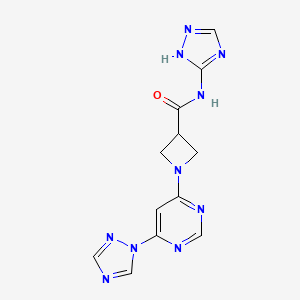
![N-((tetrahydrofuran-2-yl)methyl)-2-(thiophen-2-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2625165.png)
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2625166.png)